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Compound of Interest

Compound Name: 1-Chloro-3-phenylpropane

Cat. No.: B093460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
chloro-3-phenylpropane, an important chemical intermediate. The document details the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols for their acquisition. This information is crucial for the structural
elucidation, purity assessment, and quality control of this compound in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 1-chloro-3-
phenylpropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.35-7.15 m 5H Ar-H
3.55 t 2H -CH2-Cl
2.78 t 2H Ph-CH2-
2.10 p 2H -CH2-CH2-CHz2-

Solvent: CDCIs, Reference: TMS (0 ppm)

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm

Assignment

140.9 Ar-C (quaternary)
128.5 Ar-CH
128.4 Ar-CH
126.1 Ar-CH
44.8 -CH2-Cl
34.1 Ph-CHa-
32.0 -CH2-CH2-CHz2-
Solvent: CDCls
Infrared (IR) Spectroscopy
© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
3080 - 3030 Medium Aromatic C-H Stretch
2960 - 2850 Strong Aliphatic C-H Stretch

1605, 1495, 1450

Medium-Strong

Aromatic C=C Bending

750 - 700 Strong C-CI Stretch
Monosubstituted Benzene
740, 695 Strong
Bend
Mass Spectrometry (MS)
mlz Relative Intensity Assighment
[M]* (Molecular lon, 3>CIR7Cl
154/156 Moderate )
isotopes)
119 Moderate [M-CIJ*
91 High [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl ion)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1-chloro-3-phenylpropane (approximately 10-20 mg) is

prepared in deuterated chloroform (CDClIs, approximately 0.7 mL). A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (o =

0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: *H and *3C NMR spectra are recorded on a high-

resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
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e 'H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a
relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

e 13C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to
simplify the spectrum to single lines for each unique carbon atom. A larger number of scans
is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat 1-chloro-3-phenylpropane liquid is placed between two
potassium bromide (KBr) or sodium chloride (NacCl) salt plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400
cm~1. A background spectrum of the clean salt plates is recorded first and automatically
subtracted from the sample spectrum to eliminate interference from atmospheric water and
carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer, often
via a gas chromatograph (GC-MS) for separation and purification. Electron Impact (El)
ionization is a common method used, where the sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the
abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1-chloro-3-phenylpropane.
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Compound Synthesis & Purification
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Caption: A logical workflow for the spectroscopic analysis of 1-chloro-3-phenylpropane.

¢ To cite this document: BenchChem. [Spectroscopic Data for 1-Chloro-3-phenylpropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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phenylpropane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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